Product packaging for [1-(4-Fluorophenyl)cyclohexyl]methanamine(Cat. No.:)

[1-(4-Fluorophenyl)cyclohexyl]methanamine

Cat. No.: B7791600
M. Wt: 207.29 g/mol
InChI Key: VPDDMTHLPLVCMM-UHFFFAOYSA-N
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Description

[1-(4-Fluorophenyl)cyclohexyl]methanamine (CAS 771583-24-5) is a high-value primary amine building block belonging to the arylcyclohexylamine class, a scaffold of significant interest in medicinal chemistry and neuroscience research . This compound, with a molecular formula of C13H18FN and a molecular weight of 207.29 g/mol, serves as a crucial intermediate for the synthesis of more complex molecules . The introduction of the fluorine atom at the para position of the phenyl ring is a strategic modification that can enhance metabolic stability and influence a compound's ability to cross the blood-brain barrier, making it a valuable asset in drug discovery projects . Its primary research applications leverage its role as a versatile chemical precursor. It is investigated for the development of potential therapeutic agents due to the known pharmacological activity of the arylcyclohexylamine pharmacophore, which interacts with various central nervous system targets, such as the NMDA receptor . Furthermore, the reactive primary amine group makes it an ideal substrate for coupling reactions and for incorporation into diverse molecular architectures, including polymers and other advanced functional materials . The compound can be synthesized via established pathways such as reductive amination of the corresponding ketone or through the alkylation of 4-fluorophenylacetonitrile followed by reduction of the nitrile group . This product is offered with a comprehensive Certificate of Analysis (COA) to ensure batch-specific quality, traceability, and compliance for your research needs. It is available for custom synthesis from gram to kilogram scale to support both laboratory and industrial-scale projects . ATTENTION: This product is For Research Use Only. It is not intended for human or veterinary use or for application as a drug. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law . Please refer to the Safety Data Sheet for proper handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18FN B7791600 [1-(4-Fluorophenyl)cyclohexyl]methanamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-fluorophenyl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDDMTHLPLVCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771583-24-5
Record name 1-(4-Fluorophenyl)cyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771583-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Precursor Chemistry of 1 4 Fluorophenyl Cyclohexyl Methanamine

Established Synthetic Pathways and Reaction Mechanisms

Reductive amination provides a direct method for synthesizing amines from carbonyl compounds. In the context of [1-(4-Fluorophenyl)cyclohexyl]methanamine, this pathway typically starts from a ketone precursor.

A notable example is the reductive amination of cyclohexyl-4-fluorophenyl ketone. This process involves two main steps:

Imine Formation: The ketone reacts with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form an intermediate imine.

Reduction: The imine is then reduced to the primary amine using a suitable reducing agent.

Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation because it is mild enough to selectively reduce the imine in the presence of the initial ketone. masterorganicchemistry.com The reaction is typically performed in a solvent like methanol, with the pH maintained between 6 and 7 using acetic acid to facilitate imine formation without compromising the reducing agent's stability. Alternative reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can be preferable in certain conditions to avoid the use of cyanide-containing reagents. masterorganicchemistry.com

Another classical method that falls under this category is the Leuckart reaction, which facilitates the direct conversion of cyclohexyl-4-fluorophenyl ketone to the target amine using ammonium formate (B1220265) at high temperatures (160–180°C). This single-step synthesis avoids more hazardous reducing agents but generally results in moderate yields.

This synthetic strategy is a two-step process that first constructs a key nitrile intermediate, which is then reduced to the final amine product.

The synthesis begins with the alkylation of 4-fluorophenylacetonitrile (B56358). researchgate.netchemicalbook.com In a common procedure, 4-fluorophenylacetonitrile is reacted with 1,5-dibromopentane (B145557) in the presence of a strong base like potassium tert-butoxide within a solvent such as dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com This reaction forms the cyclic nitrile intermediate, 1-(4-fluorophenyl)cyclohexanecarbonitrile. chemicalbook.com

The subsequent step is the reduction of the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂). This can be accomplished using several powerful reducing agents:

Lithium Aluminium Hydride (LiAlH₄): This reagent is highly effective for reducing nitriles to primary amines. researchgate.net

Catalytic Hydrogenation: This method involves hydrogen gas (H₂) and a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), and is known for producing high-purity products.

This pathway is advantageous for its scalability and the relative stability of the nitrile intermediate.

Grignard reagents offer a powerful method for forming carbon-carbon bonds, which can be applied to the synthesis of this compound. libretexts.org One established route involves the reaction of a Grignard reagent with a nitrile.

In this approach, 4-fluorophenylmagnesium bromide, the Grignard reagent, is prepared from 4-fluorobromobenzene and magnesium turnings. d-nb.info This reagent is then reacted with cyclohexylacetonitrile in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group, leading to the formation of an intermediate imine complex. This complex is subsequently hydrolyzed, typically with an acidic workup, to yield the final primary amine, this compound. This method requires strict anhydrous conditions to prevent the Grignard reagent from being quenched by water.

Key Synthetic Intermediates and Starting Materials

The synthesis of this compound relies on several key precursors and intermediates. The choice of starting material is dictated by the selected synthetic pathway.

Compound Name Molecular Formula Role in Synthesis Relevant Pathway(s)
Cyclohexyl-4-fluorophenyl ketoneC₁₃H₁₅FOStarting MaterialReductive Amination, Leuckart Reaction
4-FluorophenylacetonitrileC₈H₆FNStarting MaterialAlkylation and Nitrile Reduction researchgate.netchemicalbook.com
1,5-DibromopentaneC₅H₁₀Br₂ReagentAlkylation chemicalbook.com
1-(4-Fluorophenyl)cyclohexanecarbonitrileC₁₃H₁₄FNIntermediateAlkylation and Nitrile Reduction researchgate.netchemicalbook.comcymitquimica.com
4-Fluorophenylmagnesium bromideC₆H₄BrFMgReagentGrignard Reaction
CyclohexylacetonitrileC₈H₁₃NStarting MaterialGrignard Reaction
Ammonium AcetateC₂H₇NO₂ReagentReductive Amination
Ammonium FormateCH₅NO₂ReagentLeuckart Reaction

Optimization of Synthetic Routes and Yields

Optimizing the synthesis of this compound involves selecting the pathway and reaction conditions that provide the highest yield and purity while considering factors like cost, safety, and scalability.

The reported yields for the different synthetic methodologies vary, indicating that the choice of route can significantly impact the efficiency of the production process.

Synthetic Pathway Key Reagents Typical Yield Reference
Alkylation of 4-fluorophenylacetonitrile (to form intermediate)Potassium tert-butoxide, 1,5-dibromopentane80% chemicalbook.com
Grignard Reaction4-Fluorophenylmagnesium bromide, Cyclohexylacetonitrile65–72%
Reductive AminationAmmonium acetate, NaBH₃CN58–64%
Leuckart ReactionAmmonium formate50–55%

From the available data, the alkylation and subsequent reduction of 4-fluorophenylacetonitrile appears to be a high-yielding route, particularly in the formation of the crucial nitrile intermediate. chemicalbook.com The Grignard reaction also provides good yields, though it requires more stringent reaction conditions. Reductive amination offers a more direct conversion from a ketone precursor with respectable yields. The Leuckart reaction, while simple in its one-pot execution, is the least efficient in terms of yield. Further optimization often involves fine-tuning parameters such as reagent stoichiometry, temperature, reaction time, and purification methods to maximize the output of the desired product.

Chemical Transformations and Derivatization Studies of 1 4 Fluorophenyl Cyclohexyl Methanamine

Oxidation Reactions and Products

The primary amine functionality of [1-(4-Fluorophenyl)cyclohexyl]methanamine is a key site for oxidative transformations. Depending on the reagents and reaction conditions, a range of oxidation products can be anticipated. Mild oxidation would likely yield the corresponding imine or, if reacted with a suitable partner, a Schiff base. More vigorous oxidation could lead to the formation of an oxime or, with cleavage of the C-N bond, the corresponding aldehyde or carboxylic acid.

A common method for the oxidation of primary amines to aldehydes involves reagents like the Dess-Martin periodinane or a Swern oxidation, though these typically require N-protection first. Direct oxidation to the carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Table 1: Plausible Oxidation Reactions of this compound

Starting MaterialReagent(s)Plausible Product(s)Product Type
This compoundMild Oxidizing Agent (e.g., MnO₂)[1-(4-Fluorophenyl)cyclohexyl]methanimineImine
This compoundStrong Oxidizing Agent (e.g., KMnO₄)1-(4-Fluorophenyl)cyclohexane-1-carboxylic acidCarboxylic Acid
This compoundPeroxy acids (e.g., m-CPBA)1-(4-Fluorophenyl)-1-(nitromethyl)cyclohexaneNitro Compound

Reduction Reactions and Products

While the aminomethyl group itself is in a reduced state, reductive amination in reverse, or reactions on derivatives of the primary amine, can be considered. For instance, if the amine were to be converted into an imine or an amide, these functional groups could then be subject to reduction.

However, a more relevant discussion of reduction in the context of this molecule might involve derivatives where other functional groups are introduced. For example, if the amine were acylated and the resulting amide was then subjected to strong reducing agents like Lithium Aluminum Hydride (LiAlH₄), it would be reduced back to a secondary amine. A patent for related 1,4-cyclohexylamine derivatives describes the reduction of an ester group to a primary alcohol using Diisobutylaluminium hydride (DIBAL-H) in THF at 0°C. google.com

Table 2: Plausible Reduction of a Derivative of this compound

Starting MaterialReagent(s)Plausible Product(s)Product Type
N-Acetyl-[1-(4-fluorophenyl)cyclohexyl]methanamineLiAlH₄N-Ethyl-[1-(4-fluorophenyl)cyclohexyl]methanamineSecondary Amine

Nucleophilic Substitution and Amine Derivatization

The primary amine of this compound is a potent nucleophile, making it readily susceptible to a wide array of derivatization reactions. These transformations are fundamental in modifying the compound's properties for various applications.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amides. For example, reacting the parent amine with acetyl chloride would yield N-{[1-(4-fluorophenyl)cyclohexyl]methyl}acetamide.

Alkylation: The amine can be alkylated using alkyl halides, though this reaction can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), is a more controlled method to produce secondary or tertiary amines.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would yield the corresponding sulfonamide.

Urea (B33335) and Isocyanate Formation: A patent for similar cyclohexylamine (B46788) derivatives details the formation of ureas. google.com One described method involves treating the amine with dimethylcarbamoyl chloride. google.com Alternatively, reaction with triphosgene (B27547) can convert the primary amine into an isocyanate, which can then be reacted with another amine to form a substituted urea. google.com The reactivity of cyclohexane (B81311) derivatives in nucleophilic substitution reactions is highly dependent on the stereochemistry, with substituents in the axial position generally being more reactive. edinformatics.com

Table 3: Examples of Nucleophilic Substitution and Derivatization

Reaction TypeReagent(s)Plausible Product(s)Product Class
AcylationAcetyl chloride, TriethylamineN-{[1-(4-fluorophenyl)cyclohexyl]methyl}acetamideAmide
Sulfonylationp-Toluenesulfonyl chloride, PyridineN-{[1-(4-fluorophenyl)cyclohexyl]methyl}-4-methylbenzenesulfonamideSulfonamide
Urea FormationDimethylcarbamoyl chloride1,1-Dimethyl-3-({1-(4-fluorophenyl)cyclohexyl]methyl}ureaUrea
Isocyanate FormationTriphosgene1-(4-Fluorophenyl)-1-(isocyanatomethyl)cyclohexaneIsocyanate

Formation of Related Heterocyclic Structures

The primary amine and the adjacent quaternary carbon of this compound can serve as building blocks for the synthesis of various heterocyclic systems. The specific ring systems formed would depend on the choice of co-reactants.

Pictet-Spengler Reaction: A classic method for synthesizing tetrahydroisoquinolines involves the condensation of a β-arylethylamine with an aldehyde or ketone. While the title compound is not a β-arylethylamine in the traditional sense, analogous cyclizations could be envisioned with appropriate difunctional reagents that first react with the amine and then undergo an intramolecular cyclization onto the fluorophenyl ring, likely requiring activation of the aromatic ring.

Formation of Fused Pyrimidines or Imidazoles: Reaction with reagents containing two electrophilic sites could lead to the formation of fused heterocyclic systems. For example, condensation with a β-dicarbonyl compound could potentially lead to the formation of a dihydropyrimidine (B8664642) derivative.

Table 4: Hypothetical Heterocycle Formation

Reagent(s)Plausible Heterocyclic System
β-Dicarbonyl compound (e.g., Acetylacetone)Dihydropyrimidine derivative
Phosgene or equivalentCyclic carbamate (B1207046) or urea derivative
Carbon disulfideIsothiocyanate, leading to thiazolidine (B150603) derivatives

Structure Activity Relationship Sar Studies and Analog Design for 1 4 Fluorophenyl Cyclohexyl Methanamine Derivatives

Substituent Effects on the Aromatic Ring

The nature and position of substituents on the phenyl ring of arylcyclohexylamines play a pivotal role in modulating their interaction with biological targets, such as the N-methyl-D-aspartate (NMDA) receptor. The presence of a fluorine atom at the 4-position of the phenyl ring, as seen in [1-(4-Fluorophenyl)cyclohexyl]methanamine, is a key structural feature. While specific quantitative data for a range of substituents on the 4-fluorophenyl ring of this particular compound are not extensively detailed in publicly available research, general principles from related arylcyclohexylamines offer valuable insights.

For instance, studies on phencyclidine (PCP) analogues have shown that the introduction of a methoxy (B1213986) group at the 3- or 4-position of the phenyl ring can result in high-affinity ligands for the PCP-site of the NMDA receptor. plos.org One study noted that the addition of a methoxy group at the 4-position of the aromatic ring reduced locomotor effectiveness in animal models, while a 3-methoxy substitution did not have the same impact. researchgate.net The electronegativity and size of the substituent can influence binding affinity and functional activity. For example, replacing the phenyl ring with a larger aromatic system like a thienyl ring has been shown to increase PCP-like activity. nih.gov Conversely, the introduction of a nitro group at the meta-position of the phenyl ring in a PCP analogue resulted in decreased effectiveness in enhancing dopamine (B1211576) efflux. nih.gov

The following table illustrates the impact of aromatic ring substitutions on the activity of related arylcyclohexylamines, providing a basis for predicting the effects of similar changes to this compound.

Compound/SubstitutionAromatic Ring SystemObserved Effect on ActivityReference
Phencyclidine (PCP) Analogues
3-Methoxy-PCP3-MethoxyphenylHigh affinity for NMDA receptor plos.org
4-Methoxy-PCP4-MethoxyphenylHigh affinity for NMDA receptor; reduced locomotor effectiveness plos.orgresearchgate.net
m-Nitro-PCPm-NitrophenylDecreased effectiveness on dopamine efflux nih.gov
Thienyl Analogue of PCPThienylIncreased PCP-like activity nih.gov

Cycloalkyl Group Modifications and Their Impact

Modifications to the cyclohexyl ring of arylcyclohexylamines can significantly alter their pharmacological properties. While specific studies on modifying the cyclohexyl ring of this compound are scarce, research on related compounds provides a foundational understanding.

Hydroxylation of the cyclohexyl ring in PCP analogues has been shown to decrease both potency and efficacy. nih.gov This is likely due to the introduction of a polar hydroxyl group, which can alter the compound's lipophilicity and its ability to cross the blood-brain barrier, as well as its interaction with the binding site. The position of the hydroxyl group is also critical, as seen in the different metabolic pathways of related compounds.

The size of the cycloalkyl ring is another important factor. The cyclohexane (B81311) ring is a common feature in many active arylcyclohexylamines, suggesting it provides an optimal conformation for receptor binding. mhmedical.com Altering the ring size to cyclopentyl or cycloheptyl would change the spatial relationship between the aromatic ring and the amine group, likely impacting binding affinity.

The table below summarizes known effects of cycloalkyl group modifications in the broader class of arylcyclohexylamines.

ModificationEffect on ActivityReference
Hydroxylation of Cyclohexyl RingDecreased potency and efficacy nih.gov
Methylation of Cyclohexyl RingReduced potency, but not efficacy nih.gov

Amine Substituent Variations

The amine group of this compound is a primary amine, which is less common among the more extensively studied arylcyclohexylamines where the amine is often secondary or tertiary. nih.gov The nature of the substituent on the nitrogen atom is a key determinant of activity.

In the broader class of arylcyclohexylamines, replacing the piperidine (B6355638) ring of PCP with a pyrrolidine (B122466) or morpholine (B109124) ring has been found to decrease potency. nih.gov However, compounds with smaller N-alkyl substitutions, such as methyl or ethyl groups, retain activity. nih.gov This suggests that the size and nature of the amine substituent are critical for optimal interaction with the receptor. For example, N-ethyl-1-phencyclohexylamine (PCE) is an active arylcyclohexylamine. nih.gov

The table below outlines the effects of varying the amine substituent in related arylcyclohexylamine structures.

Amine SubstituentEffect on PotencyReference
PyrrolidineDecreased nih.gov
MorpholineDecreased nih.gov
MethylActive nih.gov
EthylActive nih.govnih.gov

Stereochemical Considerations in Analogue Design

Stereochemistry plays a crucial role in the biological activity of many pharmaceuticals, and arylcyclohexylamines are no exception. The presence of stereocenters can lead to enantiomers or diastereomers with significantly different pharmacological profiles.

While specific stereochemical studies on this compound are not widely reported, research on related compounds highlights the importance of stereoisomerism. For instance, in a study of PROTACs that incorporated a cyclohexyl linker, the stereochemistry of the linker had a profound impact on the molecule's conformation and binding affinity. nih.gov The trans-cyclohexyl compounds consistently showed weaker binding affinity compared to their cis-counterparts. nih.gov High-resolution co-crystal structures revealed that the trans linker adopted a rigid, extended conformation, while the cis linker had a more folded conformation. nih.gov

In the context of other psychoactive compounds, the optical isomers of cyclazocine (B1219694) and N-allylnormetazocine, which share some structural similarities with arylcyclohexylamines, displayed different potencies. nih.gov For cyclazocine, the (-)-isomer was more potent, whereas for N-allylnormetazocine, the (+)-isomer was more potent. nih.gov This demonstrates that the three-dimensional arrangement of atoms is critical for receptor interaction. The design of new analogues of this compound would need to consider the potential for stereoisomers and their differential activities.

Comparative Analysis with Structurally Related Arylcyclohexylamines

This compound belongs to the broad class of arylcyclohexylamines, which includes well-known compounds like phencyclidine (PCP) and ketamine. mhmedical.com A comparative analysis reveals common structural motifs and key differences that dictate their pharmacological profiles.

The core structure consists of an aryl group and an amine group attached to the same carbon of a cyclohexane ring. nih.gov Variations in these three components lead to a wide spectrum of biological activities. nih.gov For example, PCP has a phenyl ring and a piperidine amine, and it acts as a potent NMDA receptor antagonist. mhmedical.com Ketamine has a 2-chlorophenyl group and an N-methylamine, and while it also antagonizes the NMDA receptor, its potency and clinical profile differ from PCP. mhmedical.com

The subject compound, this compound, is distinguished by its 4-fluorophenyl group and a primary amine (methanamine). The 4-fluoro substitution is expected to alter the electronic properties of the aromatic ring compared to the unsubstituted phenyl ring of PCP. The primary amine is a significant departure from the tertiary amine of PCP and the secondary amine of ketamine, which would influence its basicity, and interactions with the receptor.

The table below provides a comparison of key structural features of this compound and related arylcyclohexylamines.

CompoundAromatic GroupAmine GroupKey Pharmacological Target(s)Reference
This compound 4-FluorophenylPrimary (Methanamine)Not extensively characterized
Phencyclidine (PCP) PhenylTertiary (Piperidine)NMDA Receptor, Dopamine Transporter, Sigma-1 Receptor mhmedical.comuni.lu
Ketamine 2-ChlorophenylSecondary (N-Methylamine)NMDA Receptor, Opioid Receptors mhmedical.com
4-Methoxy-PCP 4-MethoxyphenylTertiary (Piperidine)NMDA Receptor, Serotonin (B10506) Transporter, Sigma Receptors plos.org
BTCP 2-Benzo(b)thiophenylTertiary (Piperidine)Dopamine Transporter uni.lu

This comparative analysis underscores the chemical diversity within the arylcyclohexylamine class and highlights how subtle structural modifications can lead to compounds with distinct pharmacological properties.

Molecular Pharmacology and in Vitro Mechanistic Investigations of 1 4 Fluorophenyl Cyclohexyl Methanamine

Interaction with Neurotransmitter Transporters (e.g., Dopamine (B1211576), Serotonin (B10506), Norepinephrine)

No studies detailing the binding affinity or inhibitory concentrations (such as K_i or IC_50 values) of [1-(4-Fluorophenyl)cyclohexyl]methanamine at the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine (B1679862) transporter (NET) were identified. Research on other compounds with a 4-fluorophenyl group has shown varied effects on these transporters, but this information cannot be directly attributed to the target compound. nih.govnih.govnih.govnih.govnih.govmdpi.com

Engagement with Receptors (e.g., NMDA Receptors, Opioid Receptors, Sigma Receptors)

While its structural relationship to PCP suggests a potential interaction with NMDA, opioid, and sigma receptors, no specific binding assay data for this compound has been published. wikipedia.orgnih.gov Studies on related amino-alkyl-cyclohexane derivatives have confirmed NMDA receptor antagonism for that class of compounds. nih.gov Similarly, research into other molecules highlights the importance of the sigma-1 receptor as a modulator of NMDA receptor function and a target for various ligands. sigmaaldrich.comnih.govnih.gov However, these findings are general and not specific to this compound.

Modulation of Cellular Signaling Pathways

There is no available information on how this compound might modulate intracellular signaling cascades. Research on a close structural analog, 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4'-F-PCP), has shown that it can affect dopamine-related signaling pathways, including the phosphorylation of ERK and CREB. nih.gov However, these findings cannot be definitively extrapolated to the methanamine derivative.

Exploration of Biological Activities (e.g., Antimicrobial, Anticancer, Antiviral)

No in vitro studies investigating the potential antimicrobial, anticancer, or antiviral properties of this compound have been found in the public domain. While research exists on the antimicrobial activities of other cyclohexane (B81311) derivatives and Schiff bases derived from cyclohexylamine (B46788), these are structurally distinct from the compound . neliti.comnih.govnih.govresearchgate.netmdpi.com

Enzyme Inhibition and Activation Studies (e.g., Glutamate (B1630785) Transporter Modulators, T-type Ca2+ Channels)

There is no evidence from the conducted searches to suggest that this compound has been evaluated for its effects on glutamate transporters or T-type Ca2+ channels.

In Vitro Metabolism and Biotransformation of 1 4 Fluorophenyl Cyclohexyl Methanamine

Identification of Metabolic Pathways in Cellular and Subcellular Systems

In the absence of direct experimental data for [1-(4-Fluorophenyl)cyclohexyl]methanamine, its metabolic pathways can be predicted by examining the metabolism of structurally similar compounds, particularly those containing a phenylcyclohexylamine core. In vitro systems, such as human liver microsomes and hepatocytes, are standard models for elucidating these pathways.

The primary metabolic routes for compounds of this class typically involve several key reactions:

Hydroxylation of the Cyclohexyl Ring: This is a common metabolic pathway for cyclic alkanes. Oxidation can occur at various positions on the cyclohexyl ring, leading to the formation of secondary and tertiary alcohols. For this compound, this would result in hydroxylated derivatives on the cyclohexane (B81311) moiety.

Aromatic Hydroxylation: The 4-fluorophenyl group may also undergo hydroxylation. However, the presence of the fluorine atom can influence the position of hydroxylation. Typically, hydroxylation occurs at positions ortho or meta to the fluoro substituent.

N-Dealkylation and Oxidation: The primary amine group is a likely site for metabolic modification. This can include oxidative deamination to form a ketone, or N-oxygenation to form hydroxylamine (B1172632) and nitroso derivatives.

Combination Pathways: It is common for multiple metabolic reactions to occur on the same molecule, leading to the formation of metabolites that are, for example, both hydroxylated on the cyclohexyl ring and modified at the amine group.

These pathways are identified by incubating the parent compound with cellular (hepatocytes) or subcellular (microsomes) fractions and analyzing the resulting mixture for new chemical entities.

Characterization of Metabolites

The characterization of metabolites is essential for understanding the biotransformation of a compound. This process relies on sophisticated analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Based on the predicted metabolic pathways, the following table outlines the likely metabolites of this compound that would be targeted for identification.

Metabolite ID Proposed Structure Metabolic Reaction
M1[1-(4-Fluorophenyl)-cis-4-hydroxycyclohexyl]methanamineCyclohexyl hydroxylation
M2[1-(4-Fluorophenyl)-trans-4-hydroxycyclohexyl]methanamineCyclohexyl hydroxylation
M3[1-(4-Fluorophenyl-3-hydroxyphenyl)cyclohexyl]methanamineAromatic hydroxylation
M41-(4-Fluorophenyl)cyclohexanecarbaldehydeOxidative deamination
M5N-Hydroxy-[1-(4-Fluorophenyl)cyclohexyl]methanamineN-Oxygenation

These proposed structures would be confirmed by comparing their mass spectral fragmentation patterns and chromatographic retention times with those of synthesized reference standards.

Enzymatic Systems Involved in Biotransformation

The biotransformation of a vast number of xenobiotics, including compounds like this compound, is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are abundant in liver microsomes, which are vesicles of the endoplasmic reticulum and a standard in vitro tool for metabolism studies.

To identify the specific CYP enzymes responsible for the metabolism of this compound, a series of experiments would be conducted:

Incubation with Recombinant CYP Enzymes: The parent compound would be incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to determine which isoforms are capable of metabolizing it.

Chemical Inhibition Studies: Known selective inhibitors of specific CYP enzymes would be used in incubations with human liver microsomes to see which inhibitors reduce the formation of metabolites. A reduction in metabolite formation in the presence of a specific inhibitor implicates that particular enzyme in the metabolic pathway.

Given the structural features of this compound, it is anticipated that multiple CYP enzymes could be involved in its metabolism, with enzymes like CYP2D6, CYP3A4, and members of the CYP2C family being likely candidates based on their known roles in metabolizing amine-containing compounds and aromatic systems.

Correlation between Structure and Metabolic Fate

The chemical structure of this compound directly influences its metabolic fate. Several key structural features are important in this regard:

The Cyclohexyl Ring: The lipophilicity and three-dimensional conformation of the cyclohexyl ring make it a susceptible target for hydroxylation by CYP enzymes. The stereochemistry of the ring can also influence the rate and position of metabolism.

The 4-Fluorophenyl Group: The fluorine atom at the para position of the phenyl ring is a critical feature. Fluorine is a strong electron-withdrawing group, which can deactivate the aromatic ring towards oxidative metabolism. Furthermore, the carbon-fluorine bond is very strong, making cleavage of this bond metabolically unfavorable. This often has the effect of "blocking" metabolism at that site, potentially redirecting it to other positions on the molecule. This strategy is sometimes intentionally used in drug design to improve metabolic stability.

The Aminomethyl Group: The primary amine is a key site for metabolism. Its basicity and accessibility will influence its interaction with the active sites of metabolizing enzymes. The presence of the aminomethyl group also provides a handle for conjugation reactions (Phase II metabolism), such as glucuronidation, which typically follow initial oxidative (Phase I) metabolism, although this is beyond the scope of this immediate discussion.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 1 4 Fluorophenyl Cyclohexyl Methanamine

Spectroscopic Techniques (NMR, IR)

Spectroscopic techniques are paramount for elucidating the molecular framework of [1-(4-Fluorophenyl)cyclohexyl]methanamine. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise insights into the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorophenyl ring, the aliphatic protons of the cyclohexyl ring, and the protons of the aminomethyl group. The aromatic protons typically appear as multiplets in the downfield region (δ 7.0-7.5 ppm) due to coupling with each other and the fluorine atom. The cyclohexyl protons would present as a complex series of overlapping multiplets in the upfield region (δ 1.2-2.0 ppm). The methylene (B1212753) protons of the CH₂NH₂ group would likely appear as a singlet or a closely coupled multiplet.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom. Key resonances would include those for the quaternary carbon of the cyclohexyl ring attached to the fluorophenyl group, the aromatic carbons (with their chemical shifts influenced by the fluorine substituent), the various methylene carbons of the cyclohexyl ring, and the carbon of the methanamine side chain.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands. The presence of the primary amine is typically confirmed by N-H stretching vibrations in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl ring appears just below 3000 cm⁻¹. A strong absorption band corresponding to the C-F bond stretch is also a key diagnostic feature, typically found in the 1150-1250 cm⁻¹ region.

Table 1: Predicted Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Aromatic protons (C₆H₄F)δ 7.0-7.5 ppm (multiplet)
Cyclohexyl protons (C₆H₁₀)δ 1.2-2.0 ppm (complex multiplets)
Methylene protons (CH₂NH₂)Variable (typically δ 2.5-3.0 ppm)
Amine protons (NH₂)Variable (broad singlet)
¹³C NMR Aromatic carbons (C-F)~δ 160-165 ppm (¹JCF)
Other aromatic carbons~δ 115-130 ppm
Quaternary carbon (C-1)~δ 40-50 ppm
Cyclohexyl & CH₂N carbons~δ 20-45 ppm
IR N-H Stretch (primary amine)3300-3500 cm⁻¹ (two bands)
C-H Stretch (aromatic)3000-3100 cm⁻¹
C-H Stretch (aliphatic)2850-2950 cm⁻¹
C-F Stretch1150-1250 cm⁻¹ (strong)

Mass Spectrometric Approaches (LC-MS, GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatographic separation, it provides a highly sensitive and selective method for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques ideal for analyzing complex mixtures. In GC-MS, the compound is vaporized and separated by a GC column before entering the mass spectrometer. In LC-MS, separation occurs in the liquid phase. For this compound, these methods allow for its separation from starting materials, by-products, or degradants, with subsequent mass analysis providing a molecular weight and fragmentation pattern that can confirm its identity. The fragmentation pattern, or "fingerprint," arises from the breakdown of the parent ion in the mass spectrometer and is characteristic of the molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the compound's elemental formula, a critical step in confirming its identity. For a compound with the formula C₁₃H₁₈FN, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions.

Table 2: Mass Spectrometric Data for this compound

TechniqueParameterInformation Provided
GC-MS / LC-MS Molecular Ion (M⁺)Confirms the molecular weight of the compound.
Fragmentation PatternProvides structural information based on characteristic fragment ions.
HRMS Accurate MassDetermines the elemental formula (e.g., C₁₃H₁₈FN).

Chromatographic Separation Techniques (HPLC, GC, UPLC)

Chromatographic techniques are the cornerstone of purity assessment, enabling the separation of the target compound from even closely related impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are highly efficient separation techniques. UPLC utilizes smaller stationary phase particles, resulting in higher resolution and faster analysis times compared to traditional HPLC. For the analysis of this compound, a reverse-phase C18 or C8 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution method, where the proportion of the organic solvent is increased over time, is often used to ensure the effective separation of all components.

Gas Chromatography (GC) is particularly suitable for volatile and thermally stable compounds. The compound is injected into a heated port, vaporized, and carried by an inert gas through a capillary column containing a specific stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer can be used for detection and quantification.

Table 3: Typical Chromatographic Conditions for Analysis

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetection
HPLC / UPLC Reverse-Phase (e.g., C18, C8)Acetonitrile/Methanol and Water (with buffer)UV (e.g., 254 nm), MS
GC Non-polar or mid-polar (e.g., DB-5, DB-17)Inert Gas (e.g., Helium, Nitrogen)FID, MS

Advanced Elucidation Tools and Software Applications (e.g., ACD/Labs Structure Elucidator Suite)

Modern analytical chemistry is greatly enhanced by sophisticated software tools that integrate data from multiple sources to facilitate structure elucidation. acdlabs.comnih.gov

ACD/Labs Structure Elucidator Suite is a prime example of a Computer-Assisted Structure Elucidation (CASE) software. acdlabs.comnih.govnih.gov This advanced platform can take raw analytical data from NMR (1D and 2D), MS, and IR as inputs. acdlabs.comacdlabs.com The software assists chemists by:

Data Aggregation: It provides a single interface to process and analyze data from various analytical techniques and instrument vendors. acdlabs.com

Structure Generation: Based on the molecular formula (which can be determined from HRMS) and correlations from 2D NMR spectra (like HMBC and HSQC), the software generates a list of all possible chemical structures consistent with the data. acdlabs.comfujitsu.com

Prediction and Ranking: The software then predicts the NMR spectra for each candidate structure and compares them against the experimental data. Structures are ranked based on the quality of the match, allowing the analyst to identify the most probable structure with a high degree of confidence. acdlabs.com

Dereplication: Before embarking on a full elucidation of a potential new compound, these tools can rapidly search extensive databases to check if the structure has been previously identified, saving significant time and resources. acdlabs.comfujitsu.com

For a molecule like this compound, such software can be used to unequivocally confirm the proposed structure by correlating all the spectroscopic and spectrometric evidence. It is particularly powerful in identifying and characterizing unknown impurities that might be present in the sample, by applying the same elucidation principles to the data corresponding to the minor components.

Computational Chemistry and Molecular Modeling of 1 4 Fluorophenyl Cyclohexyl Methanamine

Quantum Chemical Calculations and Electronic Structure Analysis

As of the current literature review, specific quantum chemical calculations detailing the electronic structure of [1-(4-Fluorophenyl)cyclohexyl]methanamine have not been extensively published. However, the application of quantum chemical methods, such as Density Functional Theory (DFT), would be instrumental in elucidating its molecular properties.

Such calculations could provide crucial data on:

Molecular Geometry: Optimization of the three-dimensional structure to determine the most stable conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding its reactivity. The HOMO-LUMO gap is a key indicator of molecular stability.

Electrostatic Potential (ESP) Map: Visualization of the charge distribution on the molecular surface, identifying electrophilic and nucleophilic regions. This is critical for predicting non-covalent interactions with biological targets.

Mulliken and Natural Bond Orbital (NBO) Charge Analysis: Quantification of the charge on each atom, offering insights into the effects of the fluorine substituent on the electronic environment of the phenyl ring and the amine group.

For related fluorinated compounds, quantum chemical studies have shown that the introduction of a fluorine atom can significantly alter the electronic properties, influencing metabolic stability and receptor interactions. emerginginvestigators.org A computational study on fluorinated allopurinol, for instance, demonstrated that fluorination enhanced chemical stability and modulated reactivity. emerginginvestigators.org Similar in-depth studies on this compound would be highly valuable.

Molecular Docking and Ligand-Receptor Interaction Modeling

While specific molecular docking studies for this compound are not prominently available in peer-reviewed literature, its structural similarity to other arylcyclohexylamines, such as phencyclidine (PCP), suggests potential interactions with similar biological targets. Arylcyclohexylamines are known to interact with the N-methyl-D-aspartate (NMDA) receptor, and many also show affinity for the dopamine (B1211576) transporter (DAT) and sigma receptors. nih.govwikipedia.org

Molecular docking simulations could be employed to predict the binding affinity and pose of this compound at these and other relevant central nervous system receptors. Key aspects of such studies would include:

Binding Site Identification: Using computational tools to identify potential binding pockets on the receptor surface.

Ligand-Receptor Interaction Analysis: Visualizing and quantifying the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the binding site. For instance, studies on other fluorinated ligands have shown that the fluorine atom can participate in specific interactions that enhance binding affinity. researchgate.net

Scoring and Ranking: Using scoring functions to estimate the binding free energy and rank potential binding poses.

A study on fluorinated PCP derivatives indicated a high binding affinity for the NMDA receptor. nih.gov Given that this compound is a structural analog, it is plausible that it also interacts with this receptor. Docking studies would be essential to confirm this and to understand the specific interactions at play.

Molecular Dynamics Simulations

To date, specific molecular dynamics (MD) simulations of this compound have not been detailed in the scientific literature. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. mdpi.comresearchgate.net

For this compound, MD simulations could provide critical insights into:

Conformational Flexibility: Exploring the different conformations the molecule can adopt in a biological environment, such as in aqueous solution or near a lipid membrane.

Stability of Ligand-Receptor Complexes: Assessing the stability of the binding pose predicted by molecular docking over time. This can help to validate docking results and provide a more realistic picture of the ligand-receptor interaction.

Solvation Effects: Understanding how the molecule interacts with surrounding water molecules, which can influence its solubility and bioavailability.

MD simulations of related arylcyclohexylamines have been used to understand their interaction with lipid bilayers and their conformational dynamics, which are crucial for their pharmacological activity. Such studies on this compound would be a logical next step in its computational characterization.

Prediction of Molecular Properties for Research Design

The prediction of molecular properties is a cornerstone of modern drug discovery and research design, allowing for the early assessment of a compound's potential. nih.gov Several physicochemical and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound have been predicted using computational models and are available in public databases like PubChem. uni.lu

These predicted properties are valuable for designing further experimental studies. For example, predicted lipophilicity (XlogP) can inform decisions about formulation and potential for crossing the blood-brain barrier.

Predicted Molecular Properties of this compound

Property Predicted Value Reference
Molecular Formula C13H18FN uni.lu
Molecular Weight 207.29 g/mol uni.lu
XlogP 3.3 uni.lu
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Topological Polar Surface Area 26.0 Ų
Monoisotopic Mass 207.14233 Da uni.lu

| Predicted Collision Cross Section ([M+H]+) | 147.2 Ų | uni.lu |

This table is interactive. Click on the headers to sort.

In silico ADMET prediction for related fluorinated compounds has shown that fluorination can influence properties like metabolic stability and permeability. emerginginvestigators.org For instance, a study on N-(4-fluorophenylcarbamothioyl) benzamide derivatives predicted good absorption and high permeability based on their physicochemical properties. nih.gov A comprehensive ADMET profile for this compound would be highly beneficial for guiding its development as a research tool or potential therapeutic agent.

Current and Future Academic Research Directions for 1 4 Fluorophenyl Cyclohexyl Methanamine

Role as a Synthetic Intermediate in Complex Molecule Construction

The [1-(4-Fluorophenyl)cyclohexyl]methanamine core structure serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility as a synthetic intermediate is primarily due to the presence of reactive functional groups that allow for further chemical modifications and the incorporation of this scaffold into larger molecular frameworks.

One notable area of application is in the development of ligands for various receptor systems. For instance, the core structure shares features with compounds that have been investigated for their interaction with neurotensin receptors. Research has shown that related compounds, such as those containing a 4-fluorophenyl-substituted pyrazole scaffold, can be synthesized and evaluated for their binding affinity and functional activity at these receptors. This suggests that the this compound moiety can be a key component in the construction of novel receptor modulators.

The synthetic versatility of this compound allows for its incorporation into diverse molecular architectures, enabling the exploration of a wide chemical space in the quest for new bioactive agents.

Application in Probing Receptor Binding Sites

The inherent structural characteristics of this compound make it an attractive candidate for the development of molecular probes to investigate receptor binding sites. The fluorophenyl group can engage in specific interactions, such as hydrogen bonding and halogen bonding, with amino acid residues within a receptor's binding pocket. The cyclohexyl group provides a rigid, lipophilic anchor that can influence the compound's orientation and affinity.

While direct studies detailing the use of this compound itself for probing receptor sites are not extensively documented, the broader class of compounds with similar structural motifs has been employed for this purpose. For example, analogues containing the bis(4-fluorophenyl) moiety have been instrumental in structure-activity relationship (SAR) studies to understand the binding requirements of the dopamine (B1211576) transporter (DAT). These studies help to elucidate the key molecular interactions that govern ligand recognition and affinity, providing valuable insights into the topology and chemical environment of the receptor's binding site.

The data gathered from such probing experiments are crucial for the rational design of more potent and selective ligands for a variety of G-protein coupled receptors (GPCRs) and transporters.

Development of Novel Research Probes

A significant direction in the academic exploration of this compound is its use as a scaffold for the creation of novel research probes. These probes are essential tools for visualizing and quantifying biological targets in vitro and in vivo. The development of such probes often involves the attachment of a reporter group, such as a fluorescent dye or a radionuclide, to the core molecule.

Fluorescent Probes: By chemically modifying the this compound structure to include a fluorophore, researchers can create probes for use in fluorescence microscopy and other imaging techniques. These probes can help to visualize the localization and dynamics of their target receptors in cells and tissues. The design of such probes requires careful consideration of the attachment point of the fluorophore to ensure that the binding affinity and selectivity of the parent molecule are retained.

Radiolabeled Probes for PET Imaging: The incorporation of a positron-emitting radionuclide, such as fluorine-18, into the this compound structure can yield radioligands for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the quantitative measurement of receptor density and occupancy in the living brain. The development of PET ligands based on this scaffold could enable the in vivo study of various neurotransmitter systems and their role in neurological and psychiatric disorders. The general principles of developing PET radiopharmaceuticals, including the importance of high binding affinity and rapid clearance from non-target tissues, would guide the design of such probes.

Design of Next-Generation Analogues for Specific Research Applications

Building on the foundational knowledge gained from SAR studies and the development of initial probes, a key future direction is the rational design of next-generation analogues of this compound with tailored properties for specific research applications. This involves systematic modifications of the core structure to enhance attributes such as potency, selectivity, and pharmacokinetic profiles.

Improving Receptor Selectivity: A primary goal in analogue design is to achieve high selectivity for a specific receptor subtype. This can be accomplished by introducing substituents that exploit subtle differences in the binding pockets of related receptors. For example, research on dual-probes for the dopamine transporter and sigma-1 receptors highlights the potential for fine-tuning selectivity through structural modifications.

Modulating Functional Activity: Analogues can be designed to have a range of functional activities, from full agonists to partial agonists, antagonists, or even inverse agonists. This allows researchers to dissect the specific roles of a receptor in complex biological processes.

Enhancing Drug-like Properties: For analogues intended for in vivo studies, medicinal chemists will focus on optimizing properties such as metabolic stability, oral bioavailability, and brain penetration. This may involve the introduction of metabolic "soft spots" or "hard spots" to control the compound's half-life or the modulation of lipophilicity to improve its ability to cross the blood-brain barrier.

The iterative process of designing, synthesizing, and testing new analogues based on the this compound scaffold is expected to yield a rich collection of chemical tools that will advance our understanding of complex biological systems.

Q & A

Q. What are the most effective synthetic routes for [1-(4-Fluorophenyl)cyclohexyl]methanamine, and how can reaction conditions be optimized?

A common method involves reacting 4-fluorobenzyl chloride with cyclohexylamine under basic conditions. Sodium hydroxide is typically used to facilitate nucleophilic substitution, followed by purification via recrystallization or column chromatography . Yield optimization (e.g., 84% reported) can be achieved by controlling stoichiometry, solvent choice (e.g., dichloromethane), and reaction duration . Comparative studies with cyclopentane analogs suggest that ring strain in cyclohexane may influence reaction efficiency .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • ¹H NMR : To confirm proton environments (e.g., δ1.14–1.52 ppm for cyclohexyl protons, δ7.00–7.48 ppm for aromatic protons) .
  • GC/MS : To verify molecular ion peaks (e.g., m/z 176 [M⁺], 135 [C₉H₁₀F⁺], 109 [C₇H₇F⁺]) and assess purity .
  • HR-MS-ESI : For precise molecular weight determination (theoretical: 219.29 g/mol) .

Q. How can researchers design initial biological activity screens for this compound?

Focus on receptor binding assays (e.g., serotonin or dopamine receptors) due to structural similarities to neuroactive compounds . Fluorophenyl groups are known to enhance blood-brain barrier penetration, making in vitro neuronal models (e.g., SH-SY5Y cells) suitable for neuropharmacological screening .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles) due to risks of skin irritation and respiratory sensitization. Store in airtight containers away from oxidizing agents. Hydrochloride salt derivatives (e.g., [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl) may improve solubility and reduce volatility .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl position, ring size) influence biological activity?

Comparative SAR studies show:

  • Fluorine position : 4-Fluorophenyl enhances metabolic stability compared to 2- or 3-substituted analogs .
  • Ring size : Cyclohexyl analogs exhibit higher lipophilicity (LogP ~3.0) than cyclobutyl derivatives, affecting membrane permeability .
  • Substituents : Trifluoromethyl groups (e.g., in {1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine) increase receptor affinity but may reduce solubility .

Q. What strategies are effective for resolving enantiomers of this compound?

Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or enzymatic resolution with lipases. NMR analysis of diastereomeric salts (e.g., using L-tartaric acid) can confirm enantiopurity .

Q. How should researchers address contradictory data in receptor binding assays?

  • Control experiments : Verify assay conditions (pH, temperature) and ligand stability.
  • Orthogonal validation : Cross-check with radiolabeled analogs (e.g., carbon-11 for PET imaging) to quantify target engagement .
  • Data normalization : Account for batch-to-batch variability in compound purity using GC/MS .

Q. What methodologies are used to study the compound’s potential as a PET radioligand?

Radiosynthesis with carbon-11 or fluorine-18 isotopes at the methanamine or fluorophenyl group, respectively. In vivo biodistribution studies in rodent models can assess brain uptake and clearance rates .

Q. How can solubility challenges be mitigated in pharmacokinetic studies?

  • Salt formation : Hydrochloride salts (e.g., [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl) improve aqueous solubility .
  • Prodrug design : Introduce ester or amide moieties at the methanamine group for hydrolytic activation in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.